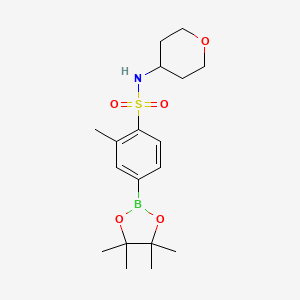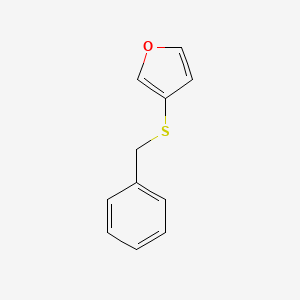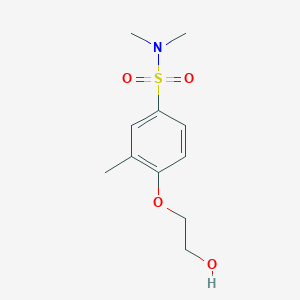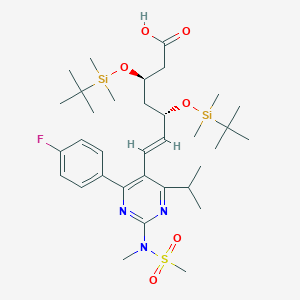
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is characterized by the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin involves multiple steps, starting from the basic structure of Rosuvastatin. The tert-butyldimethylsilyl groups are introduced through silylation reactions, typically using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The silyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Rosuvastatin with modified functional groups, enhancing its pharmacological properties .
Wissenschaftliche Forschungsanwendungen
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular cholesterol metabolism and its potential as a therapeutic agent.
Medicine: Investigated for its potential to lower cholesterol levels and reduce cardiovascular risks.
Industry: Used in the quality control and formulation of pharmaceutical products.
Wirkmechanismus
The mechanism of action of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is similar to that of Rosuvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A statin derived from a fungal metabolite with a different pharmacokinetic profile.
Pravastatin: A hydrophilic statin with fewer drug interactions compared to other statins.
Uniqueness
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is unique due to the presence of tert-butyldimethylsilyl groups, which enhance its stability and solubility. This modification can potentially improve its pharmacokinetic properties and therapeutic efficacy .
Eigenschaften
Molekularformel |
C34H56FN3O6SSi2 |
|---|---|
Molekulargewicht |
710.1 g/mol |
IUPAC-Name |
(E,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid |
InChI |
InChI=1S/C34H56FN3O6SSi2/c1-23(2)30-28(31(24-15-17-25(35)18-16-24)37-32(36-30)38(9)45(10,41)42)20-19-26(43-46(11,12)33(3,4)5)21-27(22-29(39)40)44-47(13,14)34(6,7)8/h15-20,23,26-27H,21-22H2,1-14H3,(H,39,40)/b20-19+/t26-,27-/m1/s1 |
InChI-Schlüssel |
XAOQVMRJPZGRCX-ZVFYLXQQSA-N |
Isomerische SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


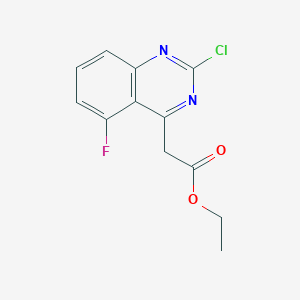



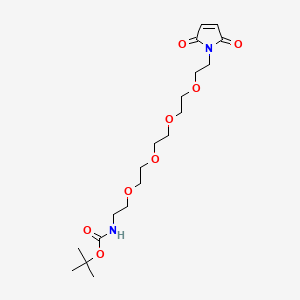
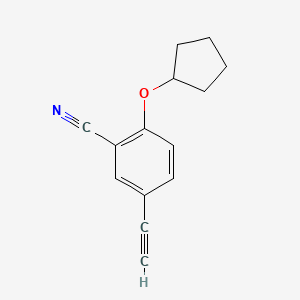
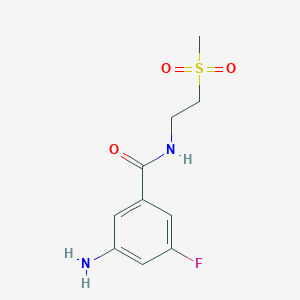
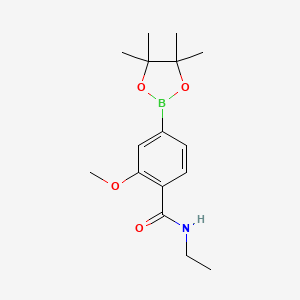
![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)

![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
